molecular formula C7H8BrN3O2 B8341001 (3-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide

(3-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide

Cat. No. B8341001
M. Wt: 246.06 g/mol
InChI Key: TYKMARIGJYXMJU-UHFFFAOYSA-N
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Patent
US07507729B2

Procedure details

As described for example 112a, (3-bromo-2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester in butanol was reacted with hydrazine hydrate (1.2 equivalents) at reflux for 16 h. The precipitate was filtered and triturated with hot methanol to afford the title compound as an off-white solid (yield: 62%). MS: m/e=244.2/246.2 [M−H]−.
Name
(3-bromo-2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[C:7]1=[O:13])C.O.[NH2:16][NH2:17]>C(O)CCC>[Br:12][C:8]1[C:7](=[O:13])[N:6]([CH2:5][C:4]([NH:16][NH2:17])=[O:3])[CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
(3-bromo-2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1C(C(=CC=C1)Br)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
triturated with hot methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(N(C=CC1)CC(=O)NN)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.